Technical Guide: Boc-Protected Phenylalanine Derivatives and their Dicyclohexylamine Salts in Research and Drug Development
Technical Guide: Boc-Protected Phenylalanine Derivatives and their Dicyclohexylamine Salts in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Boc-protected phenylalanine derivatives, with a particular focus on their dicyclohexylamine (DCHA) salts, which are commonly utilized in peptide synthesis and broader pharmaceutical research. Due to the absence of specific data for "Boc-DL-Phe(Boc)-OH.DCHA" in scientific literature and chemical databases, this guide will focus on closely related and well-characterized analogs. The principles, experimental protocols, and applications discussed are broadly applicable to the class of Boc-protected amino acids.
Physicochemical Properties of Related Boc-Phenylalanine Derivatives
The use of dicyclohexylamine (DCHA) to form a salt with Boc-protected amino acids is a common strategy to improve their crystalline nature, facilitating purification and handling. The table below summarizes key quantitative data for several relevant Boc-phenylalanine derivatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Boc-L-Phe-OH | 13734-34-4 | C₁₄H₁₉NO₄ | 265.31[1][2] | 85-87[1] |
| Boc-D-Phe-OH | 18942-49-9 | C₁₄H₁₉NO₄ | 265.3[3][4] | Not specified |
| Boc-L-Phe(4-NHZ)-OH·DCHA | 55533-25-0 | C₂₂H₂₆N₂O₆·C₁₂H₂₃N | 595.7[5] | 150-155[5] |
| Boc-N-Me-L-Phe-OH·DCHA | 40163-88-0 | C₁₅H₂₁NO₄·C₁₂H₂₃N | 460.7[6] | Not specified |
| Boc-L-Cha-OH·DCHA | 37462-62-7 | C₂₆H₄₈N₂O₄ | 452.67 | Not specified |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
Boc-protected amino acids are foundational reagents in solid-phase peptide synthesis (SPPS), a cornerstone of peptide and protein chemistry. The following is a generalized protocol for the incorporation of a Boc-amino acid into a growing peptide chain on a solid support.
Materials:
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Boc-protected amino acid (e.g., Boc-L-Phe-OH)
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Peptide synthesis resin (e.g., Merrifield resin)
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Dicyclohexylcarbodiimide (DCC) or other coupling agent
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Hydroxybenzotriazole (HOBt)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Diisopropylethylamine (DIPEA)
Protocol:
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Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF.
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Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). This exposes a free amine group.
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Neutralization: The resin is washed with DCM and then neutralized with a base, such as 10% DIPEA in DMF, to deprotonate the newly formed ammonium salt.
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Amino Acid Activation: The carboxylic acid of the incoming Boc-amino acid is activated to facilitate amide bond formation. This is commonly achieved by reacting it with a coupling agent like DCC in the presence of HOBt.
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Coupling: The activated Boc-amino acid solution is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.
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Washing: The resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.
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Repeat Cycle: The cycle of deprotection, neutralization, and coupling is repeated with the next desired Boc-amino acid in the sequence.
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Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid cocktail such as hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA)-based mixture.
Logical Workflow for Peptide Synthesis
The following diagram illustrates the logical steps involved in a single cycle of solid-phase peptide synthesis using a Boc-protected amino acid.
Caption: Workflow for a single amino acid incorporation cycle in Boc-SPPS.
Applications in Drug Development and Research
Boc-protected phenylalanine and its derivatives are critical starting materials for the synthesis of a wide array of therapeutic peptides and peptidomimetics. Their applications span:
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Enzyme Inhibitors: Phenylalanine's aromatic side chain can interact with the active sites of various enzymes, making its incorporation into peptide-based inhibitors a common strategy, particularly for proteases.
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Hormone Analogs: Many peptide hormones contain phenylalanine residues. The synthesis of analogs with modified phenylalanine units can lead to compounds with improved stability, selectivity, and pharmacokinetic profiles.
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Antibody Production: Modified amino acids can be incorporated into antigens to enhance the immune response, aiding in the development of diagnostic and therapeutic antibodies.[5]
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Pharmacokinetic Optimization: The properties of peptide-based drug candidates can be fine-tuned by incorporating non-natural amino acids, for which Boc-protected derivatives are essential building blocks.[5]
